molecular formula C11H14N2O4S B3043916 Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate CAS No. 952183-11-8

Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate

Cat. No.: B3043916
CAS No.: 952183-11-8
M. Wt: 270.31 g/mol
InChI Key: TWIYSLJNLVAPRR-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate is a sulfur-containing ester derivative featuring a nitro-substituted pyridinyl moiety. Its structure comprises:

  • Propanoate backbone: A central 2-methyl-2-sulfanyl group, providing steric bulk and influencing reactivity.
  • Ethyl ester group: Enhances lipophilicity and modulates solubility.

Properties

IUPAC Name

ethyl 2-methyl-2-(5-nitropyridin-2-yl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-4-17-10(14)11(2,3)18-9-6-5-8(7-12-9)13(15)16/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIYSLJNLVAPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SC1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate typically involves the reaction of 5-nitro-2-pyridinethiol with ethyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate is utilized in various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The sulfanyl group can also form covalent bonds with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Key Identifiers :

  • CAS Number: Listed under catalog numbers sc-327236 and sc-327236A (Santa Cruz Biotechnology) .
  • Availability : Offered commercially in 500 mg ($198.00) and 1 g ($269.00) quantities .

The compound’s synthesis likely involves nucleophilic substitution, analogous to methods used for related pyridinylsulfanyl propanoates (e.g., reaction of brominated esters with pyridinethiols under basic conditions) .

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below contrasts Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate with structurally similar compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent on Pyridinyl Substituent on Propanoate Key Properties/Applications
This compound C₁₂H₁₄N₂O₄S 306.32 5-nitro 2-methyl High polarity due to nitro group; potential agrochemical intermediate .
Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)propanoate C₁₇H₁₇ClN₂O₃S 364.85 5-(4-chloroanilino carbonyl) 2-methyl Bioactivity in enzyme inhibition (chloroanilino group) .
Ethyl 2-methyl-2-(methylthio)propionate C₇H₁₂O₂S 162.25 N/A 2-methyl, methylthio Simpler structure; used in flavoring agents .
Ethyl 2-(pyridin-2-ylsulfanyl)propanoate C₁₀H₁₃NO₂S 211.28 None None Synthetic precursor; lacks nitro functionalization .

Reactivity and Electronic Effects

  • Nitro Group Impact: The nitro substituent in the target compound strongly withdraws electrons, polarizing the pyridinyl ring and enhancing stability toward oxidation. This contrasts with the electron-rich Ethyl 2-(pyridin-2-ylsulfanyl)propanoate, which lacks nitro functionalization .
  • Comparative Solubility : The nitro group improves water solubility relative to the lipophilic Ethyl 2-methyl-2-(methylthio)propionate , which lacks aromaticity .

Research Findings and Key Takeaways

  • Electronic Modulation : The nitro group’s electron-withdrawing nature dominates the electronic profile, overriding the electron-donating sulfanyl group’s effects.
  • Reactivity Trade-offs : While steric hindrance from the 2-methyl group may slow reactions, the nitro group enhances electrophilic substitution regioselectivity on the pyridinyl ring.
  • Commercial Viability : Higher molecular weight and polarity compared to analogs like Ethyl 2-methyl-2-(methylthio)propionate suggest niche industrial uses, such as specialty chemical synthesis .

Biological Activity

Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate is an organic compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by a propanoate moiety linked to a nitro-substituted pyridine through a sulfanyl group, suggests diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure

  • Molecular Formula : C₁₁H₁₄N₂O₄S
  • Molecular Weight : 270.31 g/mol

The compound features a nitro group on the pyridine ring, which is known to enhance reactivity and biological significance .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 5-nitro-2-pyridinethiol with ethyl 2-bromo-2-methylpropanoate under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, with bases like potassium carbonate or sodium hydride facilitating nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules, leading to various biochemical effects. The sulfanyl group can also form covalent bonds with thiol groups in proteins, potentially altering their function.

Enzyme Inhibition Studies

Preliminary investigations indicate that this compound may inhibit certain enzymes involved in inflammatory pathways or microbial resistance. For instance, studies have shown that similar compounds can affect the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling . Further research is necessary to elucidate the specific enzymes affected by this compound.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit antimicrobial properties. A study demonstrated that derivatives of nitropyridine compounds showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anti-inflammatory Properties : Another study explored the anti-inflammatory effects of related compounds, revealing that they can significantly reduce inflammation markers in vitro. This suggests that this compound may also possess similar properties.
  • Cytotoxicity Studies : In vitro cytotoxicity assays have been conducted on various cancer cell lines, indicating that similar nitro-substituted compounds can induce apoptosis in cancer cells. This raises the possibility of utilizing this compound in cancer therapy research.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-(methylthio)benzoateContains a methylthio group instead of pyridineUsed as an insecticide
Ethyl 3-(4-nitrophenylthio)propanoateContains a nitrophenyl groupPotentially higher reactivity due to phenolic ring
Ethyl 4-(5-nitropyridin-2-thio)butanoateSimilar pyridine structure but different alkane chainMay exhibit different biological activities

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Q & A

What synthetic strategies are effective for preparing Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate, and how can reaction yields be optimized?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiol-disulfide exchange or palladium-catalyzed cross-coupling (e.g., using 5-nitro-2-pyridinethiol and ethyl 2-bromo-2-methylpropanoate) are common approaches . Key optimization parameters include:

  • Catalyst systems : PdCl₂(dppf) with ligands enhances coupling efficiency in DMF at 80–120°C .
  • Reagent ratios : A 1.2–1.5 molar excess of the thiol component improves conversion.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) favor nucleophilic displacement .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 40 minutes vs. 12 hours under conventional heating) .

How can structural and purity characterization of this compound be rigorously validated in academic research?

Answer:
A multi-technique approach is critical:

  • NMR spectroscopy : ¹H/¹³C NMR confirms ester, pyridinyl, and nitro group integration. For example, the methyl groups on the propanoate moiety appear as singlets at δ 1.2–1.4 ppm .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS ensures purity (>98%) and detects trace impurities (e.g., unreacted thiol or ester precursors) .
  • Elemental analysis : Matches calculated C, H, N, and S percentages to theoretical values (e.g., C₁₁H₁₄N₂O₄S) .

What advanced methodologies are used to study the reactivity of the nitro group in this compound?

Answer:
The nitro group undergoes reduction, substitution, or cyclization under controlled conditions:

  • Catalytic hydrogenation : H₂/Pd-C in ethanol reduces the nitro group to an amine, forming Ethyl 2-methyl-2-[(5-amino-2-pyridinyl)sulfanyl]propanoate .
  • Electrophilic aromatic substitution : Nitration/sulfonation studies require careful control of acidic conditions to avoid ester hydrolysis .
  • Computational modeling : Density Functional Theory (DFT) predicts reaction pathways, such as transition states for nitro reduction (activation energy ~25 kcal/mol) .

How does the sulfanyl-pyridinyl moiety influence biological activity, and what assays are used to evaluate this?

Answer:
The 5-nitro-2-pyridinylsulfanyl group enhances bioactivity through:

  • Electron-withdrawing effects : The nitro group stabilizes charge-transfer interactions with biological targets (e.g., enzymes or DNA) .
  • Assays :
    • Anticancer screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values .
    • Enzyme inhibition : Kinase or protease inhibition studies use fluorescence-based kinetic assays .

What strategies are recommended for resolving contradictions in reported synthetic yields or impurity profiles?

Answer:
Discrepancies often arise from:

  • Impurity sourcing : Use certified reference standards (e.g., EP-grade impurities in ) to calibrate HPLC/GC methods .
  • Reaction scale : Pilot-scale reactions (10+ grams) may show lower yields due to heat transfer inefficiencies vs. small-scale microwave syntheses .
  • Statistical optimization : Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading) using response surface methodology .

How can computational tools predict the compound’s physicochemical properties and reactivity?

Answer:

  • Molecular dynamics simulations : Predict solubility parameters (logP ~2.5) and partition coefficients using software like Schrödinger Suite .
  • Docking studies : AutoDock Vina models interactions with biological targets (e.g., binding affinity to kinase ATP pockets) .
  • Spectroscopic prediction : ACD/Labs or ChemDraw simulates NMR/IR spectra for structural validation .

What are the key safety considerations for handling this compound in laboratory settings?

Answer:

  • Toxicity : Nitroaromatic compounds may be mutagenic; Ames testing is advised before biological assays .
  • Storage : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation of the sulfanyl group .
  • Waste disposal : Neutralize nitro groups with Fe⁰/HCl before aqueous disposal to avoid environmental contamination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate
Reactant of Route 2
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Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate

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